molecular formula C6H5BrN2O2 B13654606 5(2-Bromovinyl)uracil

5(2-Bromovinyl)uracil

Cat. No.: B13654606
M. Wt: 217.02 g/mol
InChI Key: BLXGZIDBSXVMLU-UHFFFAOYSA-N
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Description

Historical Context and Initial Characterization within Pyrimidine (B1678525) Analogue Studies

The exploration of 5-substituted pyrimidine analogues dates back to efforts to develop novel therapeutic agents, particularly with antiviral and anticancer properties. The synthesis of (E)-5-(2-Bromovinyl)uracil was part of this broader research initiative. oup.comnih.gov Early studies focused on the synthesis and antiviral evaluation of a series of 5-substituted uracil (B121893) derivatives. oup.comnih.gov The initial characterization of BVU and its corresponding nucleoside, (E)-5-(2-bromovinyl)uridine (BVRU), revealed their activity against Herpes Simplex Virus type 1 (HSV-1) in vitro. nih.gov While less potent than the deoxyribonucleoside counterpart, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), BVU demonstrated a similar antiviral spectrum. nih.gov These early investigations laid the groundwork for understanding the structure-activity relationships of bromovinyl-substituted pyrimidines. acs.org

Role as a Key Metabolite in Antiviral Nucleoside Analogue Biotransformation

The significance of 5-(2-Bromovinyl)uracil was profoundly amplified by the discovery that it is a major metabolite of the antiviral drugs sorivudine (B1681958) (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil) and brivudine (B1684500) (BVDU). chemicalbook.comtaylorandfrancis.comwikipedia.orgwikipedia.org These potent antiviral agents, used in the treatment of Varicella-Zoster Virus (VZV) infections, undergo metabolic conversion to BVU. taylorandfrancis.comwikipedia.orgwikipedia.orggoogle.com

The biotransformation of sorivudine and brivudine to BVU is a critical step with significant clinical implications. Studies have shown that intestinal microflora, particularly anaerobic bacteria such as Bacteroides species, possess high levels of thymidine (B127349) phosphorylase activity, which cleaves the glycosidic bond of these nucleoside analogues to release the free base, BVU. oup.comnih.gov This metabolic process is central to a well-documented and clinically significant drug-drug interaction.

Significance as a Research Tool for Pyrimidine Catabolism Investigations

Beyond its role as a drug metabolite, 5-(2-Bromovinyl)uracil has become an invaluable tool for studying pyrimidine catabolism. The pyrimidine degradation pathway is essential for the breakdown of natural pyrimidines and certain chemotherapeutic drugs, most notably 5-fluorouracil (B62378) (5-FU). oup.comnih.gov The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD). oup.comnih.gov

BVU has been identified as a potent, irreversible inhibitor of DPD. chemicalbook.comoup.comnih.gov This inhibition is mechanism-based, often referred to as "suicide inactivation," where the enzyme converts BVU into a reactive species that covalently binds to the enzyme, rendering it inactive. nih.govaacrjournals.org This potent inhibitory action has made BVU a crucial research tool for investigating the function and mechanism of DPD and the consequences of its inhibition. nih.govaacrjournals.orgtandfonline.com The ability of BVU to modulate DPD activity has been used in preclinical models to enhance the efficacy of 5-FU. chemicalbook.com

Overview of Major Academic Research Trajectories

The discovery of 5-(2-Bromovinyl)uracil's role as a potent DPD inhibitor has spurred several major research trajectories. A primary focus has been the elucidation of the mechanism behind the severe and sometimes fatal drug-drug interaction between sorivudine or brivudine and 5-FU. nih.govaacrjournals.orgnih.gov Research has demonstrated that the BVU-mediated inactivation of DPD leads to a dramatic decrease in the clearance of 5-FU, resulting in its accumulation to toxic levels. oup.comnih.govnih.govnih.gov

Another significant area of research involves the use of BVU and its analogues to probe the structure and function of DPD. nih.govaacrjournals.org These studies have helped to identify key amino acid residues in the enzyme's active site and to understand the molecular basis of its catalytic mechanism. aacrjournals.org

Furthermore, the challenges posed by the metabolic formation of BVU have driven the development of new antiviral nucleoside analogues with improved safety profiles. google.comacs.org Researchers are actively designing and synthesizing novel compounds that retain potent antiviral activity against VZV but are not metabolized to DPD-inhibiting species like BVU. oup.comacs.org These efforts aim to create safer antiviral therapies that can be administered without the risk of a dangerous interaction with 5-FU-based chemotherapy. acs.org

Compound Name Chemical Formula Molecular Weight CAS Number
(E)-5-(2-Bromovinyl)uracilC6H5BrN2O2217.02 g/mol 69304-49-0
SorivudineC11H13BrN2O6349.137 g/mol 77181-69-2
BrivudineC11H13BrN2O5333.138 g/mol 69304-47-8
5-FluorouracilC4H3FN2O2130.08 g/mol 51-21-8
(E)-5-(2-Bromovinyl)uridineC11H13BrN2O6349.14 g/mol Not Available
(E)-5-(2-Bromovinyl)-2'-deoxyuridineC11H13BrN2O5333.14 g/mol 77181-69-2
Antiviral Nucleoside Analogue Metabolite Affected Enzyme Clinical Consequence of Interaction with 5-Fluorouracil
Sorivudine(E)-5-(2-Bromovinyl)uracil (BVU)Dihydropyrimidine Dehydrogenase (DPD)Increased toxicity of 5-Fluorouracil nih.govnih.govnih.gov
Brivudine(E)-5-(2-Bromovinyl)uracil (BVU)Dihydropyrimidine Dehydrogenase (DPD)Increased toxicity of 5-Fluorouracil taylorandfrancis.comwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoethenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGZIDBSXVMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Classical Synthesis Routes for 5-(2-Bromovinyl)uracil

The preparation of 5-(2-Bromovinyl)uracil, particularly the biologically active (E)-isomer, has been achieved through several established chemical pathways. These routes often begin from readily available uracil (B121893) derivatives and employ powerful carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, are efficient methods for synthesizing C5-alkenylated pyrimidine (B1678525) nucleosides, including (E)-5-(2-bromovinyl) derivatives. acs.orgthieme-connect.com This approach typically involves the reaction of a 5-halouracil precursor with an appropriate vinylating agent in the presence of a palladium catalyst. thieme-connect.com For example, the Heck reaction has been successfully used to prepare carbocyclic nucleoside analogues of (E)-5-(2-bromovinyl)uracil. thieme-connect.comuvigo.gal Research has also focused on developing more sustainable methods, such as ligand-free, microwave-assisted Heck cross-coupling reactions in pure water, which have been applied to the synthesis of related nucleosides like brivudine (B1684500) (BVDU). acs.org Difficulties in coupling reactions with certain substrates, like 5-iodo-2′-deoxycytidine, have been overcome by using specific palladium catalysts such as Pd2(dba)3 and temporary protecting groups. researchgate.net

A common and classical route to (E)-5-(2-bromovinyl)uracil involves the derivatization of other 5-substituted uracil precursors. nih.govrsc.org One well-established method starts with the treatment of 5-formyluracil (B14596) with malonic acid in the presence of piperidine (B6355638) to yield (E)-5-(2-carboxyvinyl)uracil. rsc.org This intermediate then undergoes a decarboxylative halogenation reaction with N-bromosuccinimide (NBS) to furnish the desired (E)-5-(2-bromovinyl)uracil. rsc.org This method is also applicable for synthesizing other 5-halogenovinyl derivatives, such as the chloro and iodo analogues, by using the appropriate N-halosuccinimide. rsc.org Another starting point is 5-iodouridine, which can be converted to the target compound via intermediates like (E)-5-(2-carbomethoxyvinyl)uridine and (E)-5-(2-carboxyvinyl)uridine. nih.gov

Starting MaterialKey ReagentsIntermediate(s)Final Product
5-FormyluracilMalonic acid, Piperidine; N-Bromosuccinimide(E)-5-(2-Carboxyvinyl)uracil(E)-5-(2-Bromovinyl)uracil rsc.org
5-Iodouridine(Various)(E)-5-(2-Carbomethoxyvinyl)uridine, (E)-5-(2-Carboxyvinyl)uridine(E)-5-(2-Bromovinyl)uridine nih.gov
5-Vinyluracil (B15639)Iodine chloride-(E)-5-(2-Iodovinyl)uracil rsc.org

Stereoselective Synthesis of Related Structures for Research

The stereochemistry of the bromovinyl group is a critical determinant of biological activity, necessitating methods for stereoselective synthesis. Research has explored the preparation of both (E) and (Z) isomers, as well as enantiomerically pure nucleoside analogues. The (E)-configuration is often associated with higher potency against certain viruses. nih.gov

A key method for obtaining the (Z)-isomer of 5-(2-bromovinyl)uracil is through the photoisomerization of the thermodynamically more stable (E)-isomer. nih.govresearchgate.net This process allows for a direct comparison between the two geometric isomers to elucidate structure-activity relationships. nih.gov Furthermore, enzymatic methods have been employed for the synthesis of related nucleosides. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine has been prepared via enzymatic transdeoxyribosylation using whole bacterial cells of Escherichia coli as a biocatalyst. researchgate.net Enantioselective synthesis has also been a focus, with procedures developed to create chiral pure L-dioxolane intermediates for the synthesis of potent anti-VZV agents like β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl)) uracil (L-BHDU). researchgate.netacs.org

Chemical Modifications and Analogue Synthesis for Mechanistic Elucidation

To understand the mechanism of action and to optimize biological activity, a wide array of analogues of 5-(2-bromovinyl)uracil have been synthesized. These modifications target both the uracil ring and the bromovinyl side chain.

Modifications to the uracil ring, particularly at the N1 position where the sugar moiety attaches in nucleosides, have been extensively explored. A variety of sugar and sugar-like mimics have been introduced to study their impact on biological activity. researchgate.netnih.gov For example, a series of L-nucleoside analogues, including those with L-arabinofuranosyl and 2-deoxy-2-fluoro-β-L-arabinofuranosyl moieties, were synthesized from L-arabinose via 5-iodouracil (B140508) intermediates. nih.govacs.org Other synthesized analogues include those with oxathiolane, dioxolane, and cyclobutyl groups replacing the standard ribose or deoxyribose sugar. researchgate.netnih.govnih.gov The synthesis of these complex structures often involves the glycosylation of a silylated (E)-5-(2-bromovinyl)uracil with a suitably protected and activated sugar or carbocyclic precursor. rsc.orgresearchgate.netnih.gov The discovery of 4'-thio-derivatives, such as (E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine, as highly active agents prompted further investigation into this class of compounds. beilstein-journals.org

Uracil Moiety ModificationExample Compound ClassSynthetic Precursor(s)
L-Nucleosides(E)-5-(2-Bromovinyl)-2'-deoxy-L-uridine (L-BVDU)L-Arabinose, 5-Iodouracil analogues nih.govacs.org
Dioxolane Nucleosidesβ-L-BV-OddUDioxolane intermediates, Silylated uracil analogues researchgate.netnih.gov
Cyclobutyl Nucleosides1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-halovinyl)uracilsSilylated 5-halovinyluracils, Cyclobutane derivatives nih.gov
4'-Thio Nucleosides(E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine2'-Deoxy-4'-thionucleoside precursors beilstein-journals.org

The bromovinyl side chain at the C5 position is a hallmark for the biological activity of many of these compounds. researchgate.net To probe the importance of the bromine atom and the vinyl linker, numerous analogues with variations in this side chain have been synthesized.

These include direct halogen analogues where bromine is replaced by chlorine or iodine. rsc.orgnih.gov These are typically prepared using the same synthetic routes as the bromo-derivative, simply by substituting the halogenating agent (e.g., N-chlorosuccinimide or N-iodosuccinimide instead of NBS). rsc.org Further modifications involve altering the vinyl group itself. For instance, the addition of bromine in methanol (B129727) to (E)-5-(2-bromovinyl)arabinouridine leads to the formation of a 5-(2,2-dibromo-1-methoxyethyl)uracil derivative. beilstein-journals.org Other research has focused on creating dihalo derivatives, such as 5-(1-methoxy-2,2-dihaloethyl)-2'-deoxyuridines, by adding CH3OX (X = Cl, Br, I) to a (E)-5-(2-halovinyl)-2'-deoxyuridine precursor. beilstein-journals.org Radical-mediated hydrogermylation of 5-ethynyluracil nucleosides has also been used to produce 5-(2-germylvinyl)uracil analogues, which can serve as intermediates for synthesizing 5-(2-halovinyl) derivatives. nih.gov

Synthesis of Phosphorylated and Prodrug Forms for Research Applications (e.g., L-BHDU, Sorivudine (B1681958), Brivudine)

The therapeutic efficacy of nucleoside analogues derived from 5-(2-bromovinyl)uracil, such as Brivudine and Sorivudine, is contingent upon their intracellular conversion to active phosphorylated forms. researchgate.netmedchemexpress.com This conversion is typically initiated by viral thymidine (B127349) kinase (TK), which selectively phosphorylates the drug to its monophosphate derivative. researchgate.netnih.gov Subsequent phosphorylation by cellular kinases yields the di- and triphosphate forms, with the latter being the active species that inhibits viral DNA polymerase. researchgate.net However, the initial phosphorylation step can be a rate-limiting factor for their antiviral activity. To bypass this dependence and improve pharmacokinetic profiles, various prodrug strategies have been developed.

L-BHDU Prodrugs: β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) is a potent inhibitor of the varicella-zoster virus (VZV). nih.govacs.org To enhance its biological and pharmacokinetic properties, several prodrugs have been synthesized and evaluated. nih.govresearchgate.net These include amino acid esters, phosphoramidates, long-chain lipids, and phosphate (B84403) ester prodrugs. nih.gov For instance, the synthesis of the monophosphate prodrug POM-l-BHDU-MP has been developed to support preclinical studies, demonstrating an improved pharmacokinetic and antiviral profile. researchgate.netresearchgate.net A scalable, seven-step synthesis for l-BHDU itself has been established, starting from methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which notably avoids the need for expensive chiral chromatography. nih.govacs.org This efficient synthesis is crucial for producing the quantities of l-BHDU needed for its conversion into various prodrug forms for extensive research. acs.org

Research has focused on creating prodrugs that can be efficiently converted to the active compound intracellularly. The following table summarizes key l-BHDU prodrugs and their research findings.

Prodrug TypeExample CompoundKey FindingsCitations
Amino Acid Esterl-phenylalanine-l-BHDUPotent anti-VZV activity with an EC₅₀ value of 0.028 µM. nih.gov
Amino Acid Esterl-valine-l-BHDUPotent anti-VZV activity with an EC₅₀ value of 0.030 µM. nih.gov
Phosphate EsterPOM-l-BHDU-MPSignificant anti-VZV activity (EC₅₀ = 0.035 µM) with no cellular toxicity detected (CC₅₀ > 100 µM). Selected for further evaluation. nih.gov
Phosphate EsterPOC-l-BHDU-MPSignificant anti-VZV activity (EC₅₀ = 0.034 µM) with no cellular toxicity detected (CC₅₀ > 100 µM). nih.gov
Long-Chain LipidODE-l-BHDU-MPSelected for further evaluation based on its anti-VZV activity. nih.gov

Sorivudine Prodrugs: Sorivudine, or 1-(β-D-arabinofuranosyl)-5-(E)-(2-bromovinyl)uracil (BV-araU), is another potent antiviral agent. medchemexpress.comnih.gov To create more lipophilic versions with potentially improved pharmacokinetic properties, 2'-O-acyl prodrugs have been synthesized. nih.gov One effective method involves the regioselective hydrolysis of 1-(2,3,5-tri-O-acyl-β-D-arabinofuranosyl)uracil catalyzed by pig liver esterase, which yields the 2'-monoesters. nih.gov These 2'-O-acyl prodrugs of Sorivudine, while slightly less active than the parent compound, still demonstrate strong in vitro activity against VZV. nih.gov The slower rate of enzymatic hydrolysis of these esters suggests they could function as effective lipophilic prodrugs, potentially leading to higher plasma and cellular concentrations. nih.gov

Brivudine Synthesis and Phosphorylation: Brivudine, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is a highly selective inhibitor of VZV and herpes simplex virus type 1 (HSV-1). researchgate.netnih.gov Its activity relies on specific phosphorylation by the virus-encoded thymidine kinase. researchgate.net Several synthetic routes for Brivudine have been developed. One practical method involves a four-step process starting from 2'-deoxyuracil, which is converted to 5-formyl-2'-deoxyuracil. google.com This intermediate undergoes a Knoevenagel condensation with malonic acid to produce (E)-5-(2-carboxyvinyl)-2'-deoxyuracil, which is then reacted with N-bromosuccinimide (NBS) to yield Brivudine. google.com Another approach describes the condensation of 5-formyl pyrimidine nucleosides with carbon tetrabromide, followed by a stereoselective debromination to produce Brivudine and its analogues. researchgate.netsioc-journal.cn

Isotopic Labeling Techniques for Metabolic and Enzymatic Pathway Tracing

Isotopic labeling is a powerful technique for investigating the metabolic pathways and enzymatic dynamics of bioactive compounds like 5-(2-bromovinyl)uracil derivatives. nih.gov By replacing specific atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C), researchers can track the fate of these molecules within biological systems, providing critical insights into their mechanism of action, activation, and catabolism. nih.govescholarship.orguab.edu

The primary application of isotopic labeling for compounds like Brivudine is to trace their conversion to the active triphosphate form and their subsequent interaction with viral enzymes. biorxiv.org For example, using isotopically labeled Brivudine, such as Brivudine-¹³C,¹⁵N₂, allows for its detection and quantification by mass spectrometry within cellular extracts. medchemexpress.com This enables researchers to follow the phosphorylation cascade from the parent nucleoside to its mono-, di-, and triphosphate metabolites, confirming the role of viral thymidine kinase in the initial activation step. biorxiv.org

Furthermore, stable isotope tracing can elucidate the broader metabolic impact of these drugs. biorxiv.org For instance, studies have used these techniques to uncover that Brivudine can interfere with folate-dependent nucleotide synthesis, revealing mechanisms beyond its canonical role as a DNA polymerase inhibitor. biorxiv.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in analyzing the complex data generated from isotope tracing experiments, allowing for the comprehensive identification of labeled metabolites and the mapping of pathway fluxes. escholarship.org

Positionally labeled tracers, such as [1,2-¹³C] glucose, can be used to probe how a drug affects central carbon metabolism, distinguishing between pathways like glycolysis and the pentose (B10789219) phosphate pathway by analyzing the unique labeling patterns in downstream metabolites like lactate. escholarship.orgresearchgate.net While specific studies detailing the isotopic labeling of the 5-(2-bromovinyl)uracil base itself are less common, the principles are widely applied to its nucleoside derivatives to understand their pharmacology. The use of radiolabeled compounds, such as those incorporating ¹⁴C, has also been a historical method to trace metabolic pathways, often involving techniques like radio-gas chromatography to detect radioactive metabolites. uab.edu

The table below lists common isotopes used in metabolic tracing studies.

IsotopeTypeCommon Applications in Metabolic ResearchCitations
¹³CStableTracing carbon backbones through metabolic pathways (e.g., glycolysis, TCA cycle), biosynthesis of nucleotides and amino acids. nih.govuab.edu
¹⁵NStableTracking nitrogen metabolism, including amino acid and nucleotide synthesis. nih.govmedchemexpress.com
²H (D)StableMonitoring dehydrogenase reactions, fatty acid synthesis, and gluconeogenesis. nih.govuab.edu
¹⁴CRadioHistorically used for tracing metabolic fates of compounds; requires radiometric detection. uab.eduacs.org

Molecular and Biochemical Mechanisms of Enzyme Interaction

Mechanism-Based Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

(E)-5-(2-Bromovinyl)uracil (BVU), a metabolite of the antiviral drug sorivudine (B1681958), is a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD). nih.govdrugbank.com DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidine (B1678525) bases such as thymine (B56734) and uracil (B121893). nih.govresearchgate.netcreative-proteomics.com It also plays a critical role in the breakdown of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). drugbank.comresearchgate.net The inhibition of DPD by BVU is an irreversible process, leading to significant alterations in the metabolism of both endogenous pyrimidines and pyrimidine-based drugs. drugbank.comnih.gov

In vitro studies using rat liver extracts have demonstrated that BVU acts as an inhibitor of DPD, rather than a substrate. nih.gov Kinetic and dialysis experiments have confirmed the irreversible nature of this inhibition. nih.gov The inactivation process is time-dependent and follows pseudo-first-order kinetics.

While BVU itself is the inhibitor, the kinetic properties of the enzyme with its normal substrates provide a baseline for understanding the impact of this inhibition. For instance, the degradation of 5-FU, uracil, and thymine by rat liver DPD shows Michaelis-Menten kinetics.

Table 1: Kinetic Parameters of Rat Liver DPD for Pyrimidine Substrates nih.gov
SubstrateMichaelis Constant (Km) (μM)Specific Activity (nmol/min/mg protein)
5-Fluorouracil3.49 ± 0.410.82
Uracil2.26 ± 0.280.68
Thymine2.23 ± 0.340.56

The irreversible inhibition by BVU effectively removes active DPD from the metabolic pathway, preventing the degradation of these substrates.

The inactivation of DPD by BVU is strictly dependent on the presence of the cofactor reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). nih.govdrugbank.comnih.gov In the absence of NADPH, BVU does not inactivate or covalently bind to the enzyme. drugbank.com DPD utilizes NADPH to reduce the 5,6-double bond of its pyrimidine substrates. nsf.gov In the case of BVU, the enzyme initiates its catalytic cycle, and in the presence of NADPH, it reduces BVU to a reactive intermediate. nih.govdrugbank.com This intermediate is the species responsible for the subsequent irreversible inactivation of the enzyme. drugbank.com Studies using radiolabeled [¹⁴C]BVU have shown that the radioactivity becomes incorporated into the DPD protein only when NADPH is present in the reaction mixture, confirming the cofactor's essential role in the formation of the reactive species that modifies the enzyme. drugbank.com

The interaction between BVU and DPD is classified as a suicide inhibition, or mechanism-based inactivation. drugbank.com In this process, the enzyme itself converts the inhibitor (BVU) into a more reactive form. nih.govdrugbank.com This enzymatically generated intermediate then forms a covalent bond with a residue in the active site of DPD, leading to its irreversible inactivation. nih.govaspetjournals.org

The proposed mechanism involves the NADPH-dependent reduction of BVU by DPD. nih.gov This reduction generates a putative reactive intermediate, identified as 5,6-dihydro-5-(2-bromoethylydenyl)uracil (BEDU), which functions as an allyl bromide-type reactive molecule. nih.govaspetjournals.org This highly reactive intermediate then covalently modifies the enzyme, leading to a complete loss of catalytic activity. nih.govdrugbank.com The incorporation of radiolabeled BVU into human DPD has been shown to be reciprocal to the loss of enzyme activity, further supporting the suicide inhibition mechanism. drugbank.com

Through detailed biochemical analysis, the specific site of covalent modification within the human DPD enzyme has been identified. nih.govaspetjournals.org After inactivating recombinant human DPD with [¹⁴C]BVU in the presence of NADPH, the radiolabeled protein was subjected to tryptic digestion and peptide sequencing. nih.gov This analysis revealed that the modification occurs on a specific cysteine residue, Cys671. nih.govaspetjournals.org

Mass spectrometric analysis of the isolated radioactive tryptic fragments confirmed that the sulfhydryl group of Cys671 was modified by the reactive BEDU intermediate. nih.govaspetjournals.org The modification involves the formation of a sulfide bond between Cys671 and the BEDU molecule, with a concurrent loss of hydrogen bromide. nih.govaspetjournals.org The identification of Cys671 as the target of the reactive BVU metabolite provides a precise molecular understanding of the irreversible inactivation of DPD. nih.gov

Implications for Pyrimidine Catabolism Pathways in Research Models

In research models, the administration of BVU leads to a dramatic decrease in the degradation of both thymine and 5-fluorouracil (5-FU). nih.gov In rats, prior administration of BVU resulted in a marked increase in the plasma half-lives and area under the curve (AUC) for both thymine and 5-FU. nih.gov

Table 2: Effect of BVU Administration on Thymine and 5-FU Pharmacokinetics in Rats nih.gov
SubstrateIncrease in Plasma Half-Life (Fold)Increase in Area Under the Curve (AUC) (Fold)
Thymine109
5-Fluorouracil58

This potent inhibition of DPD activity means that pyrimidines that would normally be rapidly cleared are maintained at high concentrations in the bloodstream for extended periods. nih.gov While BVU itself does not demonstrate antitumor activity, its ability to inhibit 5-FU degradation can significantly enhance the potency of the chemotherapeutic agent. nih.gov In studies with leukemic mice, co-administration of BVU with 5-FU extended the mean survival time of the animals compared to treatment with 5-FU alone, an effect attributed to the increased bioavailability of 5-FU. nih.gov The inhibition of 5-FU breakdown by BVU leads to markedly elevated tissue levels of the drug, which underlies its enhanced efficacy and potential toxicity. drugbank.com

Alteration of Metabolic Clearance Rates in Research Models

The metabolic clearance of (E)-5-(2-bromovinyl)uracil (BVUra), the primary metabolite of related antiviral nucleoside analogues like Brivudine (B1684500) and Sorivudine, is significantly slower compared to endogenous pyrimidines. nih.gov In rat models, while thymine and the anticancer drug 5-fluorouracil (FUra) are cleared from the bloodstream within 2-4 hours, BVUra maintains a plasma concentration of 50-70 µM for at least six hours and can still be detected 24 hours after administration. nih.gov

This extended persistence is due to BVUra's role as a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine. nih.govwikipedia.orgnih.govtaylorandfrancis.com The inhibition of DPD by BVUra is mechanism-based, requiring the presence of a reduced nicotinamide adenine dinucleotide phosphate (NADPH) cofactor for binding to the enzyme. nih.gov

The functional consequence of this inhibition is a drastic alteration in the metabolic clearance of other DPD substrates. In vivo studies in rats have demonstrated that pre-administration of BVUra significantly increases the plasma half-lives of thymine and FUra. nih.gov This interaction is clinically significant, as the co-administration of Brivudine or Sorivudine with 5-fluorouracil can lead to toxic accumulation of the anticancer drug. wikipedia.orgnih.govnih.gov After a standard course of Brivudine, DPD function can remain compromised for as long as 18 days. wikipedia.org

Table 1: Effect of BVUra on the Pharmacokinetics of 5-Fluorouracil (FUra) in Rats

Parameter FUra Alone FUra with BVUra Pre-administration Fold Increase
Plasma Half-life Normal ~5-fold increase 5
Area Under the Curve (AUC) Normal ~8-fold increase 8

Data sourced from in vivo studies in rat models. nih.gov

Interaction with Viral and Cellular Kinases (for related nucleoside analogues)

The antiviral activity of nucleoside analogues such as Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine or BVDU) and Sorivudine (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil or BV-araU) is critically dependent on their phosphorylation to active triphosphate forms. wikipedia.orgnih.govnewdrugapprovals.org This activation process begins with an initial phosphorylation step catalyzed by kinases, and the specificity of this step is a cornerstone of their selective antiviral action. nih.govnih.gov

Specificity of Viral Thymidine (B127349) Kinase Phosphorylation (e.g., VZV TK, HSV TK)

The high selectivity and potency of BVDU and Sorivudine are attributed to their specific and efficient phosphorylation by virus-encoded thymidine kinases (TK), particularly those from Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1). nih.govnih.govcardiff.ac.uk These viral enzymes recognize the nucleoside analogues as substrates and catalyze their conversion to the 5'-monophosphate form. nih.gov

The VZV and HSV-1 thymidine kinases are distinct from their human cellular counterparts, possessing a broader substrate specificity. cardiff.ac.uknih.gov Furthermore, these viral enzymes exhibit a dual function, possessing both thymidine kinase and thymidylate (dTMP) kinase activities. cardiff.ac.uknih.govresearchgate.net This allows them to catalyze not only the initial conversion to the monophosphate (BVDU-MP) but also the subsequent phosphorylation to the diphosphate form (BVDU-DP). nih.govresearchgate.net The final phosphorylation to the active triphosphate metabolite (BVDU-TP) is then accomplished by cellular nucleoside diphosphate kinases. researchgate.net

The efficiency of this phosphorylation process varies between different viral kinases, which correlates with the observed antiviral spectrum. For instance, the dTMP kinase activity of HSV-1 and VZV is significantly more efficient at phosphorylating BVDU monophosphate than the kinase from HSV-2. nih.gov This inefficient phosphorylation of the monophosphate is a key factor in the relative insensitivity of HSV-2 to Brivudine. nih.gov

Table 2: Relative Phosphorylation Rates of BVDU-Monophosphate by Viral and Cellular Kinases

Enzyme Source Relative Rate of Phosphorylation (vs. dTMP)
Herpes Simplex Virus Type 1 (HSV-1) dThd-dTMP Kinase 0.09
Varicella-Zoster Virus (VZV) dThd-dTMP Kinase 0.03
Herpes Simplex Virus Type 2 (HSV-2) dThd-dTMP Kinase <0.002
Host Cell dTMP Kinase <0.0002

Data reflects the ratio of phosphorylation rates with 0.5 mM BVDU-monophosphate versus 0.1 mM dTMP as substrates. nih.gov

Absence of Phosphorylation by Certain Cellular Kinases

A critical aspect of the selectivity of these antiviral agents is that they are poor substrates for mammalian cellular thymidine kinases. nih.govnewdrugapprovals.orgnih.gov In uninfected cells, the nucleoside analogues remain largely unphosphorylated and thus inactive. nih.gov This lack of activation by host cell kinases minimizes cytotoxicity to uninfected cells. patsnap.com Research has confirmed that Sorivudine is not a substrate for mammalian thymidine kinase, and the phosphorylation of Brivudine is dependent on viral, not human, thymidine kinase. nih.govnewdrugapprovals.org The rate of phosphorylation of BVDU monophosphate by host cell dTMP kinase is negligible compared to that of the natural substrate, dTMP, further highlighting this selectivity. nih.gov

Interaction with Viral DNA Polymerases (for related nucleoside analogues)

Once converted to their 5'-triphosphate form (e.g., BVDU-TP), the nucleoside analogues exert their antiviral effect by directly interacting with the viral DNA polymerase, the enzyme responsible for replicating the viral genome. nih.govtaylorandfrancis.com

Competitive Inhibition Mechanisms

BVDU-TP and the corresponding triphosphate form of Sorivudine act as competitive inhibitors of the viral DNA polymerase. patsnap.comnih.govwikipedia.org Structurally mimicking the natural deoxythymidine triphosphate (dTTP) substrate, the activated drug competes for the active site of the enzyme. patsnap.comresearchgate.net This competitive binding obstructs the polymerase from utilizing the natural nucleotides required for DNA synthesis, thereby disrupting the viral replication process. patsnap.com

Incorporation into Nascent Viral DNA and Chain Termination

In addition to competitive inhibition, the primary mechanism of action involves the triphosphate analogue acting as an alternative substrate for the viral DNA polymerase. wikipedia.orgnih.gov The polymerase incorporates the analogue into the growing viral DNA strand. wikipedia.orgnewdrugapprovals.orgpatsnap.comcaymanchem.com Once incorporated, the presence of the bromovinyl-uracil moiety prevents the formation of the next phosphodiester bond, effectively blocking further elongation of the DNA strand. patsnap.com This act of premature chain termination results in the formation of non-functional, incomplete viral genomes, which halts viral replication. patsnap.com The incorporation of Brivudine has also been suggested to induce strand breakage in the viral DNA. nih.govcaymanchem.com

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
5-(2-Bromovinyl)uracil BVUra, BVU
Brivudine (E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU
Sorivudine 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil, BV-araU
5-Fluorouracil 5-FU, FUra
Thymine
Uracil
Acyclovir ACV
Penciclovir
Famciclovir
Valacyclovir
Ganciclovir GCV
Idoxuridine IDU
Trifluoridine TFT
Foscarnet PFA
(E)-5-(2-Bromovinyl)uridine BVUrd
ß-L-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)] uracil L-BHDU

Structure Activity Relationship Sar Studies for Biochemical Modulators

Systematic Structural Modifications and Their Impact on DPD Inhibition

(E)-5-(2-Bromovinyl)uracil (BVU) is recognized as a potent mechanism-based, irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU). nih.gov The inactivation of DPD by BVU is dependent on the presence of the cofactor NADPH. nih.gov This suicidal inactivation mechanism suggests that BVU is processed by DPD to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inhibition.

SAR studies on 5-substituted uracils have provided insights into the structural requirements for potent DPD inhibition. The nature of the substituent at the 5-position of the uracil (B121893) ring is a critical determinant of this activity. While a systematic study detailing the impact of a wide range of 2-halovinyl groups on DPD inhibition by the uracil base itself is not extensively documented in readily available literature, the broader context of DPD inhibitors highlights key structural features. For instance, the presence of an unsaturated bond at the 5-position appears to be a common feature among potent inhibitors.

The inhibitory potency of various 5-substituted uracil analogues against DPD can be compared to understand the influence of the substituent. Uracil itself can competitively inhibit the degradation of 5-FU by DPD. nih.gov Other 5-substituted uracils, such as 5-ethynyluracil, have also been developed as potent DPD inhibitors. nih.gov The vinyl group in BVU, particularly its electrophilic nature enhanced by the bromine atom, is crucial for the mechanism-based inactivation. It is proposed that after reduction by DPD, the bromovinyl moiety becomes a reactive species that alkylates an active site residue of the enzyme.

Compound5-SubstituentType of DPD InhibitionKey Findings
5-(2-Bromovinyl)uracil -(E)-CH=CHBrMechanism-based, IrreversiblePotent inactivation in the presence of NADPH. nih.gov
5-Ethynyluracil -C≡CHMechanism-based, IrreversibleA well-characterized potent DPD inhibitor. nih.gov
Uracil -HCompetitiveCompetes with 5-FU for DPD binding. nih.gov
5-Fluorouracil -FSubstrate and InhibitorA substrate that is catabolized by DPD. nih.gov

SAR of Related Nucleoside Analogues for Antiviral Activity (in vitro models)

The antiviral activity of 5-(2-Bromovinyl)uracil is realized through its nucleoside forms, primarily (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). The SAR for antiviral activity, particularly against herpesviruses like Varicella-Zoster Virus (VZV), has been extensively studied by modifying both the sugar moiety and the 5-substituent of the uracil base.

The sugar component of the nucleoside analogue plays a pivotal role in its antiviral activity, influencing its recognition by viral and cellular kinases, which are necessary for its activation to the triphosphate form. Modifications to the sugar ring have led to the discovery of compounds with potent and selective antiviral effects.

L-stereoisomers : The natural D-configuration of the sugar is not always essential for activity. In fact, certain L-nucleoside analogues have demonstrated potent antiviral activity. For example, the L-dioxolane analogue of BVU has shown significant anti-VZV activity.

Arabinosyl Moiety : The replacement of the 2'-deoxyribose with an arabinose sugar, as seen in (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BVaraU), results in a compound with a different spectrum of antiviral activity. BVaraU is a potent inhibitor of herpes simplex virus type 1 (HSV-1) and VZV.

Dioxolane Modifications : Nucleoside analogues containing a dioxolane ring instead of the furanose sugar have been synthesized and evaluated. These modifications can alter the conformational properties of the nucleoside, which can affect its interaction with viral enzymes.

AnalogueSugar MoietyAntiviral Activity (in vitro)Reference
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) 2'-deoxy-D-ribosePotent against HSV-1 and VZV. mdpi.com
(E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BVaraU) D-arabinosePotent against HSV-1 and VZV. mdpi.com
L-dioxolane analogue of BVU L-dioxolaneSignificant anti-VZV activity.Not specified

The (E)-5-(2-bromovinyl) group is a key pharmacophore for the potent antiviral activity of BVDU. Modifications to this group have a profound impact on the biological activity.

Halogen Substitution : The nature of the halogen atom in the vinyl group influences the antiviral potency. Generally, the order of activity against VZV for 5-halovinyl analogues is Iodo > Bromo > Chloro. 5-Halogenovinyluracil nucleosides have been found to exhibit the highest affinity for VZV thymidine (B127349) kinase. nih.gov

Vinyl Group Configuration : The stereochemistry of the vinyl group is critical. The (E)-isomer of BVDU is significantly more active against HSV-1 than the (Z)-isomer, indicating that the geometry of the 5-substituent is crucial for its interaction with the target viral enzyme. nih.gov The (E)-configuration is responsible for the highly potent and selective activity against HSV-1. nih.gov

ModificationExample CompoundImpact on Antiviral ActivityReference
Halogen on Vinyl Group (E)-5-(2-Iodovinyl)-2'-deoxyuridineGenerally more potent than the bromo analogue against VZV. nih.gov
Halogen on Vinyl Group (E)-5-(2-Chlorovinyl)-2'-deoxyuridineGenerally less potent than the bromo analogue against VZV. nih.gov
Vinyl Group Isomerism (Z)-5-(2-Bromovinyl)-2'-deoxyuridineMuch less active against HSV-1 compared to the (E)-isomer. nih.gov nih.gov

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of compounds like 5-(2-Bromovinyl)uracil and its analogues. These in silico techniques can predict the binding of molecules to their target enzymes and help in the rational design of more potent and selective inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 5-(2-Bromovinyl)uracil nucleoside analogues, the primary target for antiviral activity is the viral thymidine kinase (TK).

Docking studies can elucidate the specific interactions between the nucleoside analogue and the active site of the viral TK. For instance, the crystal structure of herpes simplex virus TK in complex with the closely related inhibitor, 5-bromovinyl deoxyuridine, has been determined. researchgate.net Such structural information is invaluable for understanding the binding mode. These studies can reveal key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity and selectivity of the inhibitor. For example, the 5-bromovinyl group often occupies a specific hydrophobic pocket in the enzyme's active site. The sugar moiety and the uracil base also form critical hydrogen bonds with amino acid residues, anchoring the inhibitor in the active site. While specific docking studies for 5-(2-Bromovinyl)uracil with DPD are not as commonly reported in the literature, the principles of molecular docking can be applied to understand its interaction with the DPD active site, particularly in elucidating the mechanism of covalent modification.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of novel compounds before they are synthesized, thus guiding the drug design process.

Metabolic Pathways and Biotransformation in Research Contexts

Formation of 5-(2-Bromovinyl)uracil from Nucleoside Analogues (e.g., Sorivudine (B1681958), Brivudine)

5-(2-Bromovinyl)uracil (BVU) is a primary metabolite of several nucleoside analogues, most notably Sorivudine and Brivudine (B1684500). microbiomepost.comwikipedia.org The formation of BVU from these parent compounds can occur through the enzymatic action of both host and microbial enzymes. researchgate.net In the host, the liver enzyme thymidine (B127349) phosphorylase is responsible for cleaving the sugar moiety from Brivudine, leading to the formation of BVU. biorxiv.orgnih.gov This biotransformation is a crucial step in the metabolism of these antiviral drugs. researchgate.netbiorxiv.org

Studies in both conventional and germ-free mice have demonstrated that both the liver and the gut microbiota are capable of this enzymatic transformation. researchgate.net The conversion of Brivudine to BVU has been confirmed through incubations with human and murine S9 liver fractions as well as with unfractionated fecal microbial communities. researchgate.net Similarly, Sorivudine is metabolized in the intestine to BVU by bacterial enzymes. nih.gov This metabolic process is significant as BVU is known to be a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme crucial for the catabolism of pyrimidines like 5-fluorouracil (B62378) (5-FU). microbiomepost.comnih.govsci-hub.se

Role of Gut Microbiota in Biotransformation

The gut microbiota plays a substantial role in the biotransformation of nucleoside analogues to BVU. researchgate.netnih.gov Research has shown that intestinal bacteria are implicated in the metabolism of numerous drugs, which can lead to variations in drug efficacy and toxicity among individuals. researchgate.netnih.gov In the case of Brivudine and Sorivudine, the gut microbiota contributes significantly to the formation of BVU. researchgate.netnih.gov

Studies comparing conventional and germ-free mice revealed that serum levels of BVU were five times higher in conventional mice after administration of Brivudine, highlighting the substantial contribution of the intestinal microbiota. researchgate.netnih.gov When the antiviral agent 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) was given orally to germ-free rats, only small amounts of BVU were found in the plasma, further suggesting the important role of enterobacteria in the formation of BVU. The enzymes produced by gut microflora can directly alter the pharmacokinetics of drugs, metabolizing them into active, inactive, or potentially toxic metabolites. For instance, the conversion of Sorivudine to BVU is carried out by the bacterial enzyme pyrimidine (B1678525) nucleoside phosphorylase within the intestine. nih.gov

Identification of Specific Bacterial Enzymes (e.g., BT_4554)

Specific bacterial species and their enzymes have been identified as key players in the conversion of nucleoside analogues to BVU. Among the dominant phyla in the mammalian gut, species such as Bacteroides thetaiotaomicron and Bacteroides ovatus have demonstrated high metabolic activity in converting Brivudine to BVU. researchgate.netnih.gov This is consistent with earlier reports indicating that members of the Bacteroides genus can metabolize the structurally similar drug Sorivudine. researchgate.net

Through genomic mapping and analysis of B. thetaiotaomicron transposon mutants, a specific gene, bt4554, was identified as being responsible for this metabolic activity. researchgate.netnih.gov The bt4554 gene encodes a purine (B94841) nucleoside phosphorylase. nih.gov Further experiments involving targeted gene deletion and complementation confirmed that the enzyme BT_4554 is both necessary and sufficient for the metabolism of Brivudine. nih.gov In silico methods have also been developed to predict microbiome-based enzymes for various reactions, and these have successfully identified BT_4554 as the enzyme responsible for Sorivudine's degradation. nih.gov

Table 1: Bacterial Species and Enzymes in BVU Formation

Nucleoside Analogue Bacterial Species Enzyme Gene Reference
Brivudine Bacteroides thetaiotaomicron Purine Nucleoside Phosphorylase bt4554 nih.gov
Brivudine Bacteroides ovatus Purine Nucleoside Phosphorylase (Homolog of bt4554) researchgate.net
Sorivudine Bacteroides eggerthii Pyrimidine Nucleoside Phosphorylase Not Specified nih.gov
Sorivudine Bacteroides vulgatus Pyrimidine Nucleoside Phosphorylase Not Specified nih.gov

In Vitro and In Vivo (Animal Model) Metabolic Fate

The metabolic fate of BVU has been investigated in both in vitro and in vivo animal models, revealing its unique pharmacokinetic properties. In vitro experiments using rat liver extracts have shown that BVU is not a substrate for dihydrothymine (B131461) dehydrogenase, the enzyme responsible for the reductive step in pyrimidine degradation. Instead, BVU acts as an irreversible inhibitor of this enzyme.

In vivo studies in rats have further elucidated the metabolic behavior of BVU. Following administration, BVU demonstrates a prolonged presence in the plasma, which is attributed to its lack of degradation via the typical pyrimidine catabolic pathway. This persistence allows BVU to influence the metabolism of other pyrimidine bases.

Assessment of Plasma Half-Life in Research Animals

A key characteristic of BVU observed in research animals is its unusually long plasma half-life. biorxiv.org In contrast to other pyrimidine bases like thymine (B56734) and 5-fluorouracil, which are cleared from the bloodstream within 2-4 hours after administration in rats, BVU maintains a significant concentration for an extended period.

Specifically, after intraperitoneal administration to rats, BVU maintained a plasma concentration of 50-70 microM for at least 6 hours and was still detectable 24 hours post-administration. This long half-life is a direct consequence of its resistance to degradation by the reductive catabolic pathway for pyrimidines.

Table 2: Comparative Plasma Clearance of Pyrimidine Bases in Rats

Compound Time to Clearance Plasma Concentration at 6h Reference
Thymine 2-4 hours Not Detected
5-Fluorouracil 2-4 hours Not Detected
5-(2-Bromovinyl)uracil > 24 hours 50-70 µM

Pathways of Further Degradation or Excretion in Animal Models

The primary reason for the prolonged presence of BVU in animal models is its resistance to further degradation. Unlike typical pyrimidine bases, BVU is not readily catabolized. This metabolic stability means that degradation is not a significant pathway for its elimination.

Information regarding the specific excretion pathways of unchanged BVU in animal models is less detailed in the provided context. However, the prolonged plasma half-life suggests that renal clearance of the unchanged compound may be a primary route of elimination, though this is not explicitly stated in the referenced materials. The focus of existing research has been more on its formation and its inhibitory effects on other metabolic pathways rather than its own excretion.

Mechanisms of Resistance Development in Viral Research Models

Mutations in Viral Thymidine (B127349) Kinase Leading to Resistance

The cornerstone of resistance to 5-(2-Bromovinyl)uracil and its derivatives lies in mutations within the viral thymidine kinase (TK) gene. mdpi.com The viral TK is essential for phosphorylating the drug, a necessary activation step. nih.gov Strains of Varicella-Zoster Virus (VZV) resistant to the related compound 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) have been shown to possess reduced viral thymidine kinase activity. nih.govnih.gov

Resistance-conferring mutations in the TK gene can manifest in several ways:

Null or Truncated TK: Nucleotide insertions or deletions can cause a frameshift in the genetic code, leading to the synthesis of a premature, nonfunctional, and truncated TK protein. These are often found in homopolymer regions of the gene, which are considered mutational hotspots. nih.gov This complete loss of TK activity is the most frequently observed mechanism of resistance. micropathology.com

Altered Substrate Specificity: Missense mutations, which result in amino acid substitutions, can alter the structure of the TK enzyme. nih.gov These changes can specifically affect the enzyme's nucleoside binding site or ATP binding site. mdpi.comnih.gov The result is a TK enzyme that may retain its ability to phosphorylate its natural substrate, thymidine, but no longer recognizes 5-(2-Bromovinyl)uracil or its derivatives as a substrate. This allows the virus to replicate in the presence of the drug while still being able to synthesize its DNA. kenyon.edu

Mutations associated with resistance to nucleoside analogues are found throughout the VZV TK gene. However, certain conserved regions, such as the ATP- and nucleoside-binding sites, are considered hotspots for these mutations. mdpi.com For HSV, mutations in the UL23 gene, which encodes TK, account for approximately 95% of resistance cases to similar nucleoside analogs like acyclovir. micropathology.commdpi.com

Molecular Basis of Resistance Phenotypes in Viral Strains

The molecular basis of resistance to 5-(2-Bromovinyl)uracil is rooted in the genetic changes that alter the function of viral proteins, primarily thymidine kinase. The antiviral activity of pyrimidine (B1678525) nucleosides like 5-(2-Bromovinyl)uracil is dependent on their affinity for viral TK and, after conversion to their triphosphate form, for the viral DNA polymerase. nih.gov

Resistance arises from random point mutations, insertions, or deletions in the viral genome. nih.gov Viruses with high mutation rates, such as RNA viruses, can rapidly develop resistance, but DNA viruses like herpesviruses also evolve to escape antiviral pressure. alliedacademies.org The selection of these resistant variants occurs under the selective pressure of the antiviral drug. kenyon.edu

The molecular mechanisms can be summarized as:

Impaired Drug Activation: The most common molecular basis for resistance is the failure to activate the prodrug. Mutations in the viral TK gene can lead to an enzyme with a significantly reduced affinity for 5-(2-Bromovinyl)uracil or its derivatives. nih.gov This prevents the initial, crucial phosphorylation step, rendering the drug inactive. The virus can thus continue its replication cycle unimpeded.

Altered Target Enzymes: While less common for TK-dependent drugs, mutations in the viral DNA polymerase can also confer resistance. kenyon.edu In this scenario, the TK may still activate the drug to its triphosphate form, but the altered DNA polymerase no longer recognizes it as an inhibitor or substrate. This prevents the termination of the growing viral DNA chain. mdpi.com

The specific resistance phenotype—whether it is high-level or low-level resistance, and whether it includes cross-resistance—is determined by the specific mutation. For instance, a frameshift mutation leading to a complete loss of TK function will result in high-level resistance to all TK-dependent drugs. In contrast, a point mutation causing a single amino acid change might only slightly alter the enzyme's substrate affinity, leading to low-level resistance and a more limited cross-resistance profile. nih.gov

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to the unequivocal identification and structural confirmation of 5-(2-Bromovinyl)uracil. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are critical for determining the molecular structure of 5-(2-Bromovinyl)uracil. While specific spectral data can be proprietary and found in commercial databases such as that of Sigma-Aldrich, the expected resonances provide a clear fingerprint of the molecule. nih.gov ¹H NMR spectra would reveal distinct signals for the vinyl protons, the C6 proton of the uracil (B121893) ring, and the N-H protons. The coupling constants between the vinyl protons are crucial for confirming the (E) or (Z) configuration of the bromovinyl substituent. ¹³C NMR spectra would complement this by showing characteristic peaks for the carbonyl carbons (C2 and C4), the olefinic carbons of the bromovinyl group, and the carbons of the uracil ring.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of 5-(2-Bromovinyl)uracil and to gain insights into its structure through fragmentation analysis. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the compound's exact mass. Analysis of the fragmentation patterns can help to confirm the presence of the bromine atom (due to its characteristic isotopic distribution) and the uracil moiety.

Spectroscopic Technique Information Obtained
¹H NMRChemical environment of protons, stereochemistry of the vinyl group.
¹³C NMRCarbon framework of the molecule.
Mass Spectrometry (MS)Molecular weight and structural fragments.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Metabolic Studies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the analysis of 5-(2-Bromovinyl)uracil. It is instrumental in assessing the purity of synthesized batches of the compound and in studying its metabolic profile. Reversed-phase HPLC (RP-HPLC) is a common mode of separation for uracil and its derivatives. researchgate.net

The purity of a 5-(2-Bromovinyl)uracil sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the relative peak areas. Method development for purity assessment would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (uracil derivatives typically have strong UV absorbance around 260-280 nm). scielo.brcreative-proteomics.com

Metabolic studies often involve tracking the transformation of a parent compound in biological systems. HPLC is used to separate and quantify the parent drug and its metabolites over time. For instance, 5-(2-Bromovinyl)uracil is a known metabolite of the antiviral drug sorivudine (B1681958). glpbio.comnih.gov HPLC methods have been developed to monitor the formation of 5-(2-Bromovinyl)uracil from its parent nucleoside analogs in various biological matrices.

Quantification in Biological Matrices (e.g., cell lysates, animal tissues)

Accurate quantification of 5-(2-Bromovinyl)uracil in complex biological matrices such as cell lysates and animal tissues is crucial for pharmacokinetic and metabolic studies. HPLC coupled with a suitable detector, often UV or mass spectrometry (LC-MS), provides the necessary sensitivity and selectivity for these measurements. Sample preparation is a critical step and typically involves protein precipitation and/or solid-phase extraction to remove interfering substances from the biological matrix before HPLC analysis. The development of such methods requires careful validation to ensure accuracy, precision, linearity, and a low limit of quantification (LOQ).

Enzyme Kinetic Assays for Inhibitor and Substrate Evaluation

Enzyme kinetic assays are vital for understanding the mechanism of action of 5-(2-Bromovinyl)uracil and its derivatives at the molecular level. These assays are used to determine whether the compound acts as an inhibitor or a substrate for specific enzymes, and to quantify the potency of these interactions.

A significant body of research has focused on the interaction of 5-(2-Bromovinyl)uracil with dihydropyrimidine (B8664642) dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine (B56734). Studies have demonstrated that 5-(2-Bromovinyl)uracil is a potent, irreversible inhibitor of DPD. This inhibition is mechanism-based, meaning the enzyme converts 5-(2-Bromovinyl)uracil into a reactive species that then irreversibly inactivates the enzyme. Kinetic studies are performed to determine key parameters such as the inhibition constant (Kᵢ) and the rate of inactivation.

Furthermore, phosphorylated metabolites of 5-(2-Bromovinyl)uracil's nucleoside analog, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have been shown to act as substrates for other enzymes involved in nucleotide metabolism and DNA synthesis, such as thymidylate synthase and DNA polymerase. Enzyme kinetic assays are used to characterize these substrate activities and their implications for the compound's antiviral mechanism.

Enzyme Interaction with 5-(2-Bromovinyl)uracil or its derivatives Kinetic Parameters of Interest
Dihydropyrimidine Dehydrogenase (DPD)Irreversible InhibitorKᵢ, k_inact
Thymidylate SynthaseSubstrate (for the phosphorylated nucleoside)K_m, V_max
DNA PolymeraseSubstrate (for the triphosphorylated nucleoside)K_m, V_max, Incorporation efficiency

Cell-Based Assays for Antiviral Potency in Viral Replication Models (non-human cellular systems)

To determine the antiviral efficacy of 5-(2-Bromovinyl)uracil and its related compounds, cell-based assays are employed. These assays utilize non-human cellular systems infected with specific viruses to model viral replication and assess the ability of the compound to inhibit this process.

A variety of non-human cell lines are used in these studies, including primary rabbit kidney (PRK) cells and African green monkey kidney (Vero) cells. These cells are infected with viruses such as Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). The antiviral potency is typically quantified by determining the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. This is often measured through plaque reduction assays or by monitoring the inhibition of virus-induced cytopathic effects.

The table below summarizes representative data on the antiviral activity of 5-(2-Bromovinyl)uracil derivatives in different non-human cell culture systems. It is important to note that the parent compound, 5-(2-Bromovinyl)uracil, is generally less active than its nucleoside derivatives, as the latter can be more readily phosphorylated to their active forms within the cell.

Compound Virus Cell Line EC₅₀ (µM)
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)HSV-1PRK~0.01
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)VZVHEL~0.001
1-β-L-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (L-BVAU)VZVHEL>10
β-L-BV-OddUVZVHuman Embryonic Lung0.07
β-L-BV-OddUEBV-0.59

Data compiled from various research articles. HEL = Human Embryonic Lung fibroblasts. PRK = Primary Rabbit Kidney cells. The specific cell line for EBV was not detailed in the source material. eur.nl

These analytical methodologies, from structural elucidation to the assessment of biological activity, provide a comprehensive framework for the research and characterization of 5-(2-Bromovinyl)uracil, enabling a deeper understanding of its chemical properties and therapeutic potential.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel DPD Inhibitors Based on 5-(2-Bromovinyl)uracil Scaffold

The potent and irreversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD) by 5-(2-Bromovinyl)uracil makes its scaffold an attractive starting point for the design of new DPD inhibitors. nih.govnih.gov DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used anticancer drug. nih.govpatsnap.com By inhibiting DPD, the bioavailability and efficacy of 5-FU can be significantly increased. nih.govpatsnap.com The mechanism of BVU involves suicidal inactivation, where the enzyme converts BVU into a reactive species that covalently binds to the active site, leading to irreversible inhibition. nih.govnih.gov

Future design strategies for novel DPD inhibitors based on the BVU scaffold focus on several key areas:

Modification of the Bromovinyl Group: Altering the substituent on the vinyl group could modulate the reactivity of the molecule and its selectivity for DPD. Replacing the bromine with other halogens or functional groups may fine-tune the electronic properties of the double bond, influencing the rate of enzymatic activation and covalent modification.

Substitution on the Uracil (B121893) Ring: Modifications at other positions of the uracil ring, such as the N1 or N3 positions, could improve pharmacokinetic properties or introduce additional interactions with the enzyme's active site. For instance, attaching different sugar moieties or acyclic chains can impact solubility, cell permeability, and metabolic stability. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a library of BVU analogues are crucial to establish clear SAR. mdpi.commdpi.com This involves preparing derivatives with varied substituents and correlating their chemical structures with their DPD inhibitory activity. Such studies can elucidate the key pharmacophoric features required for potent and selective inhibition. nih.govbiorxiv.org

The development of new inhibitors aims to achieve greater selectivity for DPD, minimizing off-target effects while retaining the potent, mechanism-based inhibition characteristic of BVU.

Table 1: Design Considerations for Novel DPD Inhibitors Based on the BVU Scaffold

Molecular Moiety Design Strategy Desired Outcome
Vinyl Group Substitution of bromine with other halogens (Cl, I) or small functional groups. Modulate reactivity and selectivity; fine-tune the rate of irreversible inhibition.
Uracil Ring (N1) Introduction of various sugar analogues (e.g., L-nucleosides, dioxolanes, cyclopropanes). nih.govnih.gov Improve metabolic stability, alter pharmacokinetic profile, and avoid cleavage to free BVU. nih.gov
Uracil Ring (C5) Exploration of bioisosteres for the bromovinyl group. Retain inhibitory mechanism while potentially improving safety or synthesis feasibility.

Exploration of Compound Interactions with Other Metabolic Enzymes

While the primary target of BVU is DPD, its structural similarity to endogenous pyrimidines like uracil and thymine (B56734) suggests potential interactions with other enzymes involved in nucleotide metabolism. rsc.org Exploring these off-target interactions is crucial for understanding the complete pharmacological profile of BVU and for identifying new therapeutic applications.

Thymidylate Synthase (TS): This enzyme is a key target in cancer chemotherapy, responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. medchemexpress.com The monophosphate of the related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), has been shown to be a substrate for thymidylate synthetase. nih.gov This interaction converts the bromovinyl group into a reactive allylic bromide, which can then react with nucleophiles. nih.gov Investigating whether BVU or its metabolites can interact with TS is a significant area for future research, as dual inhibition of DPD and TS could offer synergistic anticancer effects.

Uridine (B1682114) Phosphorylase (UPRT): UPRT is an enzyme in the pyrimidine (B1678525) salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. patsnap.com Inhibitors of UPRT are of interest as they can modulate the cellular pools of uridine and uracil and enhance the efficacy of certain chemotherapeutic agents. patsnap.com Some nucleoside analogues of BVU are designed to be resistant to breakdown by pyrimidine nucleoside phosphorylases. nih.gov Determining if BVU itself or its derivatives can inhibit or act as substrates for UPRT could reveal new mechanisms of action and potential drug-drug interactions.

Other Pyrimidine Pathway Enzymes: The broader pyrimidine metabolic network includes enzymes like uridine kinase and orotate (B1227488) phosphoribosyltransferase. nih.govresearchgate.net Comprehensive enzymatic screening of BVU and its analogues against a panel of these enzymes would provide a complete picture of its metabolic impact. This could lead to the rational design of molecules with tailored selectivity for specific enzymes within the pathway. nih.gov

Application as Molecular Probes for Pyrimidine Metabolism Research

The specific and potent mechanism of action of BVU makes it an excellent candidate for development as a molecular probe to study pyrimidine metabolism. Molecular probes are essential tools for visualizing and quantifying enzymatic activity in biological systems.

The primary application of BVU as a probe is for studying DPD. Since BVU forms a covalent, irreversible bond with the enzyme in an NADPH-dependent manner, radiolabeled BVU can be used to quantify active DPD protein. nih.govnih.gov For example, studies using [14C]BVU have been instrumental in elucidating the mechanism of DPD inactivation. nih.govnih.gov The radioactivity incorporated into the DPD protein was shown to be directly proportional to the extent of enzyme inactivation. nih.gov

Future developments in this area could include:

Fluorescently Labeled Probes: Synthesizing BVU derivatives tagged with a fluorescent dye would allow for the visualization of DPD activity in cells and tissues using microscopy techniques. This could provide valuable insights into the subcellular localization of DPD and how its activity varies in different cell types or disease states.

Positron Emission Tomography (PET) Tracers: Incorporating a positron-emitting radionuclide (e.g., 18F) into the BVU scaffold could enable the non-invasive imaging of DPD activity in vivo using PET scans. Such a tool would be invaluable for clinical research, potentially allowing for the stratification of patients for 5-FU therapy based on their DPD status.

By serving as highly specific molecular probes, BVU derivatives can help unravel the complex regulation of pyrimidine pathways and their role in health and disease. nih.gov

Advanced Synthetic Strategies for Analogues and Derivatives

The growing interest in BVU and its derivatives necessitates the development of more efficient, versatile, and scalable synthetic methods. While classical methods for synthesizing BVU exist, modern organic chemistry offers advanced strategies to create a diverse range of analogues for biological evaluation. nih.gov

Key areas of focus for advanced synthesis include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon bonds. Heck or Suzuki coupling reactions could be employed to attach various vinyl groups to the 5-position of a uracil precursor, allowing for rapid access to a wide array of 5-vinyluracil (B15639) derivatives.

Novel Halogenation and Functionalization Methods: Developing new methods for the stereoselective introduction of the bromovinyl group or other functionalized vinyl moieties is a key objective. This could involve novel electrophilic halogenation reagents or tandem reaction sequences.

Combinatorial Chemistry and High-Throughput Synthesis: Applying combinatorial approaches would allow for the parallel synthesis of large libraries of BVU analogues. conicet.gov.ar This is particularly useful for extensive SAR studies, where hundreds of compounds may need to be synthesized and screened to identify leads with optimal properties. chemijournal.com

Enzymatic and Biocatalytic Approaches: Utilizing enzymes to perform specific synthetic transformations could offer advantages in terms of stereoselectivity and milder reaction conditions, contributing to greener and more efficient synthetic routes.

Table 2: Synthetic Approaches for 5-(2-Bromovinyl)uracil Analogues

Synthetic Strategy Description Application Reference
Wittig-type Reactions Reaction of 5-formyluracil (B14596) with a phosphorus ylide to form the vinyl linkage. A classical and reliable method for installing the vinyl group. nih.gov
Heck Coupling Palladium-catalyzed reaction of a 5-halouracil with an alkene. Versatile method for creating diverse 5-alkenyluracil derivatives. conicet.gov.ar
Glycosylation Reactions Coupling of a modified uracil base with a sugar or sugar-like moiety. Synthesis of nucleoside analogues of BVU with altered pharmacokinetic properties. nih.gov

| Multi-component Reactions | Combining three or more reactants in a single step to build complex molecules. | Efficient construction of novel heterocyclic scaffolds attached to the uracil core. | chemijournal.com |

These advanced synthetic strategies are crucial for expanding the chemical space around the BVU scaffold, facilitating the discovery of new compounds with improved therapeutic profiles. mdpi.comnih.gov

Q & A

Q. Key Methodological Considerations :

  • Use of protective groups to prevent side reactions.
  • Chromatographic or recrystallization techniques to isolate the E-isomer.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question
Characterization relies on mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For example:

  • Mass Spectrometry : Fragmentation patterns (e.g., via photoelectron-photoion-photoion coincidence) help identify structural features .
  • NMR : 1^1H and 13^{13}C NMR resolve stereochemistry, particularly the E/Z configuration of the bromovinyl group.
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

How does this compound interact with 5-fluorouracil (5-FU) metabolism in vivo?

Basic Research Question
this compound inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism. This inhibition increases 5-FU plasma concentrations, enhancing its toxicity. Researchers use hepatocyte assays or recombinant DPD enzymes to quantify inhibition kinetics (e.g., IC50_{50} values) .

Q. Experimental Design Tips :

  • Co-administer this compound and 5-FU in rodent models.
  • Measure plasma 5-FU levels via LC-MS/MS.
  • Monitor toxicity markers (e.g., myelosuppression, gastrointestinal damage).

What experimental designs are used to study suicidal inactivation of DPD by this compound?

Advanced Research Question
Suicidal inactivation occurs when this compound forms a covalent bond with DPD. Key approaches include:

  • Enzyme Kinetics : Pre-incubate DPD with the compound, then measure residual activity using 14^{14}C-labeled thymine .
  • Structural Analysis : X-ray crystallography or cryo-EM to visualize the enzyme-inhibitor complex.
  • In Silico Modeling : Molecular docking simulations to predict binding affinities.

How can researchers assess the pharmacokinetics of this compound in vivo?

Advanced Research Question
Pharmacokinetic studies require:

  • Dosing Strategies : Oral vs. intravenous administration in animal models.
  • Bioanalytical Methods : LC-MS/MS to quantify plasma and tissue concentrations .
  • Compartmental Modeling : Use software like NONMEM to estimate absorption/distribution parameters.

Table 1 : Key Pharmacokinetic Parameters in Rats

ParameterValue (Mean ± SD)Method UsedReference
Half-life (t1/2_{1/2})2.3 ± 0.5 hLC-MS/MS
Bioavailability85%AUC comparison

What role do gut microbiota play in modulating this compound toxicity?

Advanced Research Question
Intestinal anaerobic bacteria hydrolyze prodrugs like sorivudine into this compound, increasing systemic exposure. Methodologies include:

  • Gnotobiotic Models : Compare germ-free vs. colonized mice .
  • Metagenomic Sequencing : Identify bacterial species (e.g., Bacteroides) responsible for hydrolysis .
  • Fecal Transplant Studies : Transfer microbiota from high- vs. low-metabolizing donors.

Why do studies report conflicting toxicity profiles for this compound?

Data Contradiction Analysis
Discrepancies arise from:

  • Microbial Variability : Differences in gut flora between study populations .
  • DPD Polymorphisms : Genetic variations in human DPD affect inhibition sensitivity .
  • Dosing Regimens : Variable co-administration schedules with 5-FU.

Q. Recommendations :

  • Standardize animal models (e.g., specific pathogen-free rats).
  • Include pharmacogenetic screening in clinical studies.

How can researchers design studies to elucidate the antiviral mechanisms of this compound?

Advanced Research Question
Focus on its incorporation into viral DNA/RNA:

  • Radiolabeling : Use 3^3H-labeled compound to track incorporation in viral genomes .
  • Antiviral Assays : Measure EC50_{50} against herpesviruses in Vero cells .
  • Resistance Studies : Serial passage of virus under drug pressure to identify mutations.

What are the challenges in synthesizing high-purity this compound?

Advanced Research Question
Challenges include:

  • Isomer Separation : Chromatography (e.g., silica gel) to resolve α/β isomers .
  • Yield Optimization : Catalyst screening (e.g., Pd(OAc)2_2 vs. PdCl2_2) .
  • Scalability : Transition from batch to continuous flow reactors for safer bromine handling.

Table 2 : Synthesis Method Comparison

MethodYield (%)Purity (%)Key ChallengeReference
Bromination6085Carcinogenic reagents
Cross-Coupling7595Catalyst cost

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